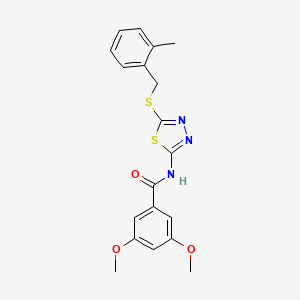

3,5-dimethoxy-N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Description

3,5-Dimethoxy-N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a synthetic small molecule featuring a 1,3,4-thiadiazole core substituted with a 3,5-dimethoxybenzamide moiety and a 2-methylbenzylthio group. The compound’s structure combines electron-donating methoxy groups with a lipophilic 2-methylbenzylthio substituent, which may enhance membrane permeability and modulate biological interactions.

Properties

IUPAC Name |

3,5-dimethoxy-N-[5-[(2-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3S2/c1-12-6-4-5-7-13(12)11-26-19-22-21-18(27-19)20-17(23)14-8-15(24-2)10-16(9-14)25-3/h4-10H,11H2,1-3H3,(H,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGXIWLSOYLDGLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CSC2=NN=C(S2)NC(=O)C3=CC(=CC(=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps, starting with the preparation of the thiadiazole ring. One common method involves the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions. The resulting thiadiazole intermediate is then subjected to further reactions to introduce the benzamide and methoxy groups.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethoxy-N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to other heterocyclic structures.

Substitution: The methoxy groups and the thiadiazole ring can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Antimicrobial Properties

Research has demonstrated that derivatives containing the 1,3,4-thiadiazole moiety exhibit significant antimicrobial activity. For instance:

- Antibacterial Effects : Compounds similar to 3,5-dimethoxy-N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

- Antifungal Activity : Significant antifungal effects have been reported against strains like Candida albicans and Aspergillus niger, with some derivatives demonstrating minimum inhibitory concentrations (MICs) comparable to standard antifungal agents.

Antiviral Potential

The thiadiazole derivatives have also been explored for their antiviral properties. They may interact with viral enzymes or receptors, potentially inhibiting viral replication. For example, some studies suggest that thiadiazole compounds can inhibit the activity of RNA polymerases involved in viral replication processes.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves:

- Formation of the Thiadiazole Ring : This is achieved by reacting thiosemicarbazide with appropriate carboxylic acids under acidic conditions.

- Substitution Reactions : The introduction of the 2-methylbenzylthio group occurs through nucleophilic substitution.

- Final Coupling : The final product is formed by coupling with 3,5-dimethoxybenzoic acid.

The exact mechanism of action remains to be fully elucidated but likely involves interactions with specific molecular targets such as enzymes or receptors.

Case Studies

Recent studies have highlighted the biological activities of thiadiazole derivatives in various contexts:

- Anticancer Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation in vitro.

- Neuroprotective Effects : Research indicates potential neuroprotective effects against neurodegenerative diseases due to their ability to modulate neurotransmitter systems.

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring and methoxy groups play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound shares its 1,3,4-thiadiazole backbone with numerous derivatives reported in the literature. Key structural differences lie in the substituents on the thiadiazole ring and the benzamide group:

Key Observations :

Key Observations :

Spectral and Crystallographic Comparisons

- NMR/IR Data : Methoxy groups in the target compound would produce distinct ¹H NMR signals (~3.8 ppm for OCH₃) and IR C–O stretches (~1250 cm⁻¹), differing from chloro analogs (e.g., 4c: δ 7.5–8.1 ppm for aromatic protons) .

- Molecular Planarity : Thiadiazole derivatives (e.g., ) exhibit near-planar structures stabilized by intramolecular hydrogen bonds, a feature likely shared by the target compound .

Biological Activity

3,5-Dimethoxy-N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a novel compound that has garnered attention for its potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a benzamide core with two methoxy groups at the 3 and 5 positions, a thiadiazole moiety, and a 2-methylbenzyl thio group. This unique structure is believed to contribute to its diverse biological activities.

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Biological Targets : The thiadiazole ring structure is known for its ability to interact with various biological targets due to its mesoionic character. This interaction facilitates the compound's penetration through cellular membranes and engagement with intracellular targets.

- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in critical biochemical pathways. For instance, it may affect the activity of dihydrofolate reductase (DHFR), an essential enzyme in nucleotide synthesis .

- Antimicrobial Activity : Similar compounds have demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria . The presence of methoxy groups enhances lipophilicity, potentially improving membrane permeability and bioactivity.

Antibacterial Activity

Recent studies have shown that derivatives of thiadiazole compounds exhibit notable antibacterial effects. For example:

- In vitro Studies : Compounds similar to this compound have been tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). These studies revealed minimum inhibitory concentrations (MICs) ranging from 12.5 to 25 μg/mL .

| Compound | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| Compound A | 12.5 | MRSA |

| Compound B | 25 | MSSA |

Anticancer Activity

Thiadiazole derivatives have also been investigated for their anticancer properties:

- Cell Line Studies : Research indicates that certain thiadiazole derivatives exhibit moderate antineoplastic activity against various cancer cell lines, including HT-29 (colon cancer) and TK-10 (kidney cancer). These compounds showed cytotoxic effects at concentrations as low as 10 μg/mL .

Antiviral Activity

The antiviral potential of related compounds has been documented, suggesting that the target compound may also possess similar properties:

- In Vivo Studies : Compounds containing thiadiazole rings have shown effectiveness against viral infections in preliminary studies. For example, certain derivatives demonstrated significant inhibition rates against tobacco mosaic virus (TMV) .

Case Studies

- Antibacterial Efficacy Against MRSA : A study involving various derivatives of thiadiazole indicated that those with methoxy substitutions exhibited enhanced antibacterial activity against MRSA compared to non-substituted analogs. The study emphasized structure-activity relationships that highlighted the importance of functional groups in modulating biological effects .

- Cytotoxicity in Cancer Cells : In a comparative study assessing the cytotoxic effects of several thiadiazole derivatives on HT-29 and TK-10 cell lines, the compound demonstrated significant cytotoxicity at concentrations lower than those required for standard chemotherapeutics .

Q & A

Q. What are the established synthetic routes for 3,5-dimethoxy-N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step protocols:

Core Thiadiazole Formation : Cyclization of thiosemicarbazide derivatives with benzoyl isothiocyanate in dry acetonitrile to form the 1,3,4-thiadiazole core .

Substituent Introduction : Reaction of the core with 2-methylbenzyl thiol under basic conditions (e.g., NaOH or triethylamine) to introduce the thioether group .

Benzamide Coupling : Condensation of 3,5-dimethoxybenzoyl chloride with the amino group on the thiadiazole ring using microwave-assisted methods to enhance yield (e.g., 60–70% yield at 80°C for 40 minutes) .

Q. Key Optimization Parameters :

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

Methodological Answer:

- NMR Spectroscopy :

- X-ray Crystallography : Resolves planar geometry of the thiadiazole ring (r.m.s. deviation ≤ 0.007 Å) and intermolecular hydrogen bonds (e.g., N–H⋯N interactions) .

- Mass Spectrometry : HRMS (High-Resolution MS) validates molecular weight (e.g., [M+H]⁺ at m/z 454.12) .

Table 1 : Representative Spectral Data for Analogous Compounds

| Technique | Key Peaks/Parameters | Reference |

|---|---|---|

| ¹H NMR (DMSO) | δ 12.5 (NH), 4.4 (CH₂), 1.4 (CH₃) | |

| ¹³C NMR | δ 170.5 (C=O), 153.2 (C=N) | |

| X-ray | Planarity (r.m.s. = 0.003 Å) |

Q. What in vitro assays are recommended for preliminary biological activity screening?

Methodological Answer:

- Anticancer Activity :

- Enzyme Inhibition :

- 15-Lipoxygenase (15-LOX) Assay : Measure inhibition at 10–100 µM; IC₅₀ < 10 µM suggests therapeutic potential .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

Methodological Answer:

- Substituent Modification :

- Computational Modeling :

Table 2 : SAR Trends in Analogous Thiadiazoles

| Substituent | Biological Effect | Reference |

|---|---|---|

| 2-Methylbenzyl thio | Enhanced cytotoxicity (IC₅₀ = 12 µM) | |

| 4-Fluorobenzyl thio | Improved 15-LOX inhibition (IC₅₀ = 8 µM) |

Q. How to resolve contradictions in cytotoxicity data across studies?

Methodological Answer:

- Experimental Variables :

- Data Normalization :

Q. What strategies improve blood-brain barrier (BBB) penetration for CNS-targeted applications?

Methodological Answer:

- Molecular Modifications :

- In Silico Prediction :

Q. How to validate target engagement in cellular models?

Methodological Answer:

- Kinase Profiling :

- Pull-Down Assays :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.